

# Comparative Docking Analysis of 2-Thiohydantoin Derivatives Against Therapeutic Targets

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A comprehensive in silico analysis of **2-Thiohydantoin** derivatives reveals their potential as versatile scaffolds for drug development, with notable interactions across a range of therapeutic targets. Docking studies have highlighted the binding affinities of these compounds against proteins implicated in cancer, microbial infections, and inflammation. This guide provides a comparative overview of these interactions, supported by quantitative data and detailed experimental protocols.

### **Quantitative Docking Data Summary**

The binding efficacy of various **2-Thiohydantoin** derivatives has been evaluated against several key proteins. The docking scores, represented as binding energies in kcal/mol, indicate the strength of the interaction between the ligand (**2-Thiohydantoin** derivative) and the target protein. A more negative value typically signifies a stronger binding affinity.



Target Protein Class	Target Protein	PDB ID	2- Thiohydant oin Derivative	Binding Energy (kcal/mol)	Reference
Anticancer	AKT1	-	N-(4-oxo-5- (2-oxo-2-(p- tolylamino)et hyl)-3-phenyl- 2- thioxoimidazo lidin-1- yl)benzamide	-10.4	[1][2]
CDK2	-	N-(4-oxo-5- (2-oxo-2-(p- tolylamino)et hyl)-3-phenyl- 2- thioxoimidazo lidin-1- yl)benzamide	-9.6	[1][2]	
Isocitrate Dehydrogena se 1 (IDH1)	4UMX	5-aryl-2- thiohydantoin derivatives	-4.4 to -8.5	[3]	
Unspecified Protein Receptor	3hb5	Compounds 2 and 6 (specific structures not detailed)	Favorable Interaction		
Antimicrobial	LasR-OC12 HSL complex	3IX3	5-aryl-2- thiohydantoin derivatives	-5.1 to -9.6	
β-ketoacyl- acyl carrier	1FJ4	5-aryl-2- thiohydantoin derivatives	-4.9 to -7.8		



protein synthase				
Anti- inflammatory	Cyclooxygen ase-1 (COX- 1)	3kk6	Compound 5 (mono N3- substituted)	-
Compound 7 (N1, N3- disubstituted)	-			
Cyclooxygen ase-2 (COX- 2)	3ln1	Compound 5 (mono N3- substituted)	-9.96	
Compound 7 (N1, N3- disubstituted)	-11.17			_
Enzyme Inhibition	Urease	-	Thiohydantoi n from L- valine (1b)	Ki = 0.42 mM
Hydantoin from L- methionine (2d)	Ki = 0.99 mM			

## **Experimental Protocols**

The methodologies employed in the cited docking studies generally follow a standardized computational workflow. Below is a detailed protocol synthesized from the available literature.

Molecular Docking Protocol

- Protein Preparation:
  - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).



- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
- The protein structure is then saved in the PDBQT file format, which is required for AutoDock Vina.

#### Ligand Preparation:

- The 2D structures of the **2-Thiohydantoin** derivatives are drawn using chemical drawing software such as ChemDraw.
- The 2D structures are converted to 3D structures.
- Energy minimization of the ligand structures is performed using a suitable force field.
- Gasteiger charges are computed, and non-polar hydrogens are merged.
- The prepared ligands are saved in the PDBQT file format.

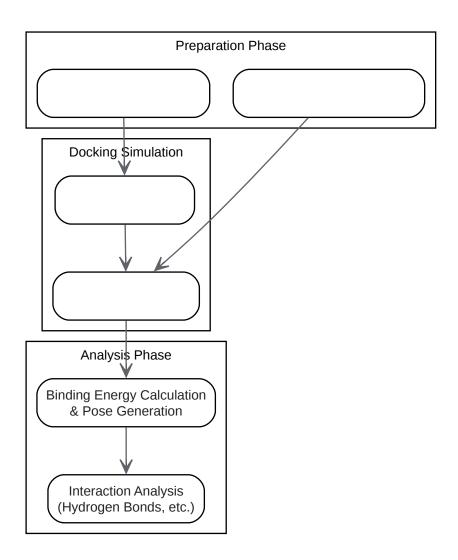
#### Docking Simulation:

- Software: AutoDock Vina is a commonly used program for molecular docking.
- Grid Box Definition: A grid box is defined to encompass the active site of the target protein.
   The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using prediction tools.
- Docking Execution: The docking simulation is performed, where AutoDock Vina systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding affinity for each pose.
- Analysis of Results: The output from the docking simulation includes the binding energy (in kcal/mol) for the best binding poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.



### **Visualizations**

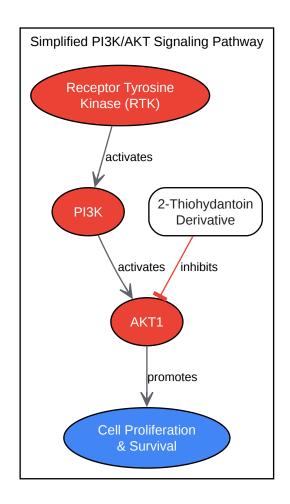
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the anticancer targets of **2-Thiohydantoin** derivatives.



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Caption: A generalized workflow for molecular docking studies.





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### References

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